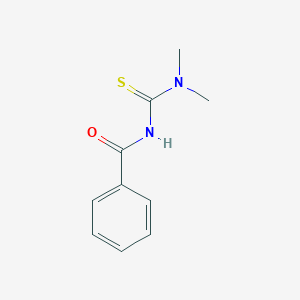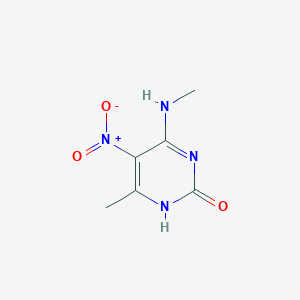
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, also known as Methylaminopyrimidinone or MAP, is a chemical compound that has been widely used in scientific research. This compound is a heterocyclic organic compound that belongs to the pyrimidine family. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques.
Wirkmechanismus
The mechanism of action of MAP is not well understood, but it is believed to act as a nucleic acid base analog. MAP has been shown to inhibit the activity of DNA polymerase and reverse transcriptase, which are enzymes involved in DNA replication and transcription. This inhibition may be due to the structural similarity between MAP and the natural nucleic acid bases, which allows MAP to compete with them for binding to the enzymes.
Biochemical and Physiological Effects:
MAP has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MAP can induce apoptosis, or programmed cell death, in cancer cells. MAP has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, MAP has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MAP in lab experiments is its ability to label proteins in living cells. This allows researchers to study protein dynamics and interactions in real-time, without the need for fixation or staining. However, the low yield and high cost of MAP can be a limitation for some experiments. In addition, the potential cytotoxicity of MAP may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on MAP. One area of interest is the development of new synthetic methods for MAP that are more efficient and cost-effective. Another area of interest is the development of new applications for MAP in the field of protein labeling and imaging. Finally, further studies are needed to fully understand the mechanism of action of MAP and its potential therapeutic applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one, or MAP, is a heterocyclic organic compound that has been widely used in scientific research. The synthesis of MAP is a complex process that requires the use of various chemicals and techniques. MAP has been shown to have a number of biochemical and physiological effects, including the ability to label proteins in living cells and induce apoptosis in cancer cells. While there are some limitations to the use of MAP in lab experiments, there are also several potential future directions for research on this compound.
Synthesemethoden
The synthesis of MAP is a complex process that involves the reaction of 4-methyl-5-nitropyrimidine-2,6-diamine with formaldehyde and methylamine. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and requires careful control of temperature and pH. The yield of MAP is typically low, ranging from 20-40%, but the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
MAP has been widely used in scientific research as a tool to study various biological processes. One of the main applications of MAP is in the field of protein labeling and imaging. MAP can be conjugated with fluorescent dyes or other tags to label proteins and track their movement in living cells. This technique has been used to study protein trafficking, protein-protein interactions, and protein turnover.
Eigenschaften
CAS-Nummer |
5177-15-1 |
|---|---|
Produktname |
4-Methyl-6-(methylamino)-5-nitropyrimidin-2(1h)-one |
Molekularformel |
C6H8N4O3 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
6-methyl-4-(methylamino)-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N4O3/c1-3-4(10(12)13)5(7-2)9-6(11)8-3/h1-2H3,(H2,7,8,9,11) |
InChI-Schlüssel |
ARIDMAKFIUPVNQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NC(=O)N1)NC)[N+](=O)[O-] |
Andere CAS-Nummern |
5177-15-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



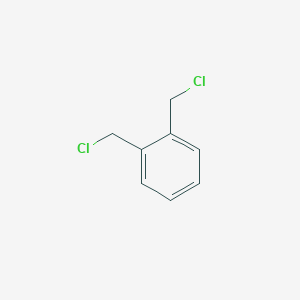
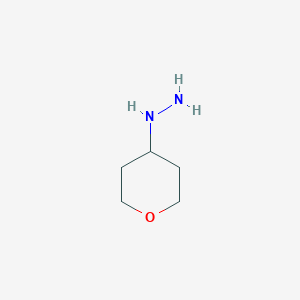
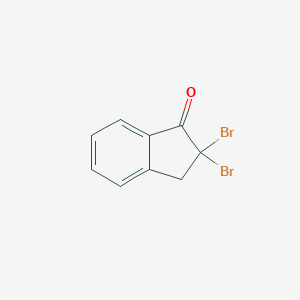
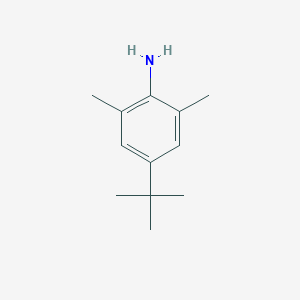
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)

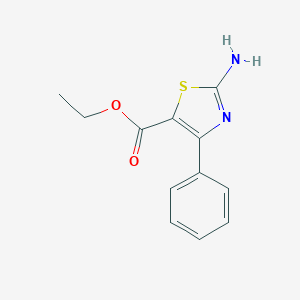
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)



